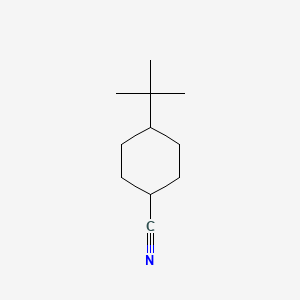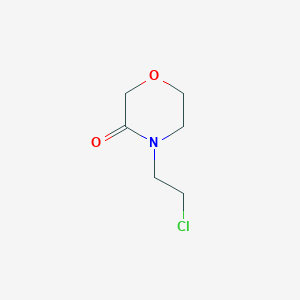
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O3S2 and its molecular weight is 448.94. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and evaluation of thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, have been explored to understand their potential carcinogenicity and biological activity. These studies involve the development of compounds with specific structural features aiming to investigate their interaction with biological systems and potential application in understanding cancer mechanisms or developing therapeutic agents (Ashby et al., 1978).
Medicinal Chemistry and Drug Design
Research into pyranopyrimidine scaffolds highlights the importance of hybrid catalysts in synthesizing bioactive compounds with potential pharmaceutical applications. The focus on developing these scaffolds using various catalysts underscores the ongoing efforts in medicinal chemistry to design novel compounds for therapeutic purposes (Parmar, Vala, & Patel, 2023).
Advanced Oxidation Processes
The degradation of contaminants using advanced oxidation processes (AOPs) is a critical area of environmental science research. Studies on the degradation pathways, by-products, and the efficacy of AOPs in removing specific compounds from water highlight the environmental applications of novel chemical compounds in pollution control (Qutob et al., 2022).
Pharmacological Activities
Explorations into the hepatoprotective and nephroprotective activities of compounds like chrysin against various drugs and toxic agents reveal the potential therapeutic uses of novel compounds in mitigating drug-induced organ damage. Such studies are essential for developing safer pharmaceutical products and understanding the mechanisms underlying their protective effects (Pingili et al., 2019).
Enzyme Inhibition and Biochemical Mechanisms
Research on pyridoxal 5'-phosphate-dependent enzymes, including decarboxylases, provides insights into the biochemical mechanisms by which certain compounds influence neurotransmitter synthesis and degradation. These studies are crucial for understanding pathological conditions and developing targeted therapies (Paiardini et al., 2017).
properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S2/c1-12-7-8-15(14(20)9-12)23-17(25)11-28-19-22-10-16(18(21)24-19)29(26,27)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,25)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYPDNQCBHUEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2632122.png)
![2-(3,5-difluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2632124.png)




![[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride](/img/structure/B2632133.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2632134.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2632139.png)

![Methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)
![Ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2632142.png)
